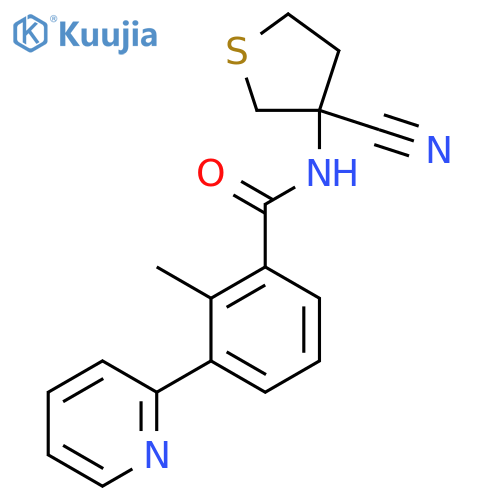Cas no 1445646-04-7 (N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide)

N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- AKOS033389357
- EN300-26688844
- N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide
- 1445646-04-7
- N-(3-cyanothiolan-3-yl)-2-methyl-3-pyridin-2-ylbenzamide
- Z1515489080
-
- インチ: 1S/C18H17N3OS/c1-13-14(16-7-2-3-9-20-16)5-4-6-15(13)17(22)21-18(11-19)8-10-23-12-18/h2-7,9H,8,10,12H2,1H3,(H,21,22)
- InChIKey: NUJZUCQEDMIDGY-UHFFFAOYSA-N
- SMILES: S1CCC(C#N)(C1)NC(C1C=CC=C(C2C=CC=CN=2)C=1C)=O
計算された属性
- 精确分子量: 323.10923335g/mol
- 同位素质量: 323.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 488
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 91.1Ų
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688844-0.05g |
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide |
1445646-04-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamideに関する追加情報
Introduction to N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide (CAS No. 1445646-04-7)
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide, identified by its CAS number 1445646-04-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a cyano group and a thiolan ring provides the molecule with distinctive reactivity, while the pyridine moiety enhances its solubility and interaction with biological targets. These structural features make it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Preliminary studies have shown that this compound exhibits inhibitory activity against several targets, suggesting its therapeutic potential.
The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group and the thiolan ring necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic core of the molecule efficiently.
The pharmacological profile of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide has been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound interacts with specific proteins and enzymes, leading to modulations in cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins that mediate inflammation.
In addition to its anti-inflammatory properties, N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide has shown promise in combating cancer cells. Research indicates that the compound can induce apoptosis in certain cancer lines by disrupting critical survival pathways. The pyridine moiety plays a significant role in this process by facilitating interactions with intracellular targets, thereby enhancing the compound's efficacy.
The development of N-(3-cyanothiolan-3-ytl)-2-methyl- 3-(pyridin- 2- yl)benzamide) as a potential therapeutic agent is part of a broader effort to identify new chemical entities with improved pharmacokinetic profiles. Researchers are exploring ways to optimize its solubility, bioavailability, and metabolic stability to enhance its clinical relevance. Computational modeling and high-throughput screening techniques are being utilized to identify structural modifications that can enhance its therapeutic potential.
The safety profile of N-(3-cyanothiolan-
3-
yl)
strong>)-
2-
methyl-
3-
(
has
also been carefully assessed through preclinical studies.
These investigations have focused on evaluating potential toxicities and identifying appropriate dosing regimens.
The results suggest that the compound is well-tolerated at
therapeutic doses,
although further studies are needed to fully understand its long-term effects.
The future direction of research on N-(
1445646-04-7 (N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide) Related Products
- 1552773-85-9(3-chloro-2-(2,2-difluoroethoxy)aniline)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)
- 487058-74-2(5-Chloro-1-(3-nitrophenyl)-1-oxopentane)
- 139504-50-0(Mertansine)
- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)
- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)




